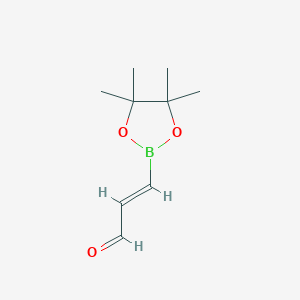

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde

Description

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is a boronate ester featuring a conjugated α,β-unsaturated aldehyde moiety. This compound is widely used in synthetic chemistry, particularly in photoredox-catalyzed reactions and cross-coupling processes. Its structure combines the reactivity of the aldehyde group with the versatility of the boronate functionality, making it a valuable intermediate for constructing complex molecules, such as cyclobutanes via deboronative radical additions .

Properties

IUPAC Name |

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-7H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBIZZFCPNAJIA-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Borylation of Acrylaldehyde: : One common method involves the borylation of acrylaldehyde using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base like potassium acetate.

-

Aldol Condensation: : Another route involves the aldol condensation of a boronic ester with an aldehyde. This method can be catalyzed by bases such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde may involve scalable versions of the above synthetic routes, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The aldehyde group in (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction: : The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: : The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, often under acidic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Palladium(II) acetate, triphenylphosphine, and a base such as potassium carbonate in an organic solvent like toluene.

Major Products

Oxidation: (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylic acid.

Reduction: (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol.

Substitution: Various substituted alkenes depending on the halide used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Organic Synthesis

Boronic Acid Derivatives

The compound acts as a versatile building block in organic synthesis. Its boron-containing structure allows it to participate in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is particularly useful in synthesizing complex organic molecules and pharmaceuticals. The presence of the dioxaborolane moiety enhances the stability of the compound during these reactions, making it a valuable reagent in synthetic chemistry .

Acrylate Applications

As an acrylaldehyde derivative, it can be used in the preparation of polymers and copolymers through radical polymerization. Its reactivity can be harnessed to create materials with specific properties such as increased thermal stability or enhanced mechanical strength. This application is crucial in developing advanced materials for various industrial uses .

Medicinal Chemistry

Drug Development

In medicinal chemistry, (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde has potential applications as an intermediate in the synthesis of bioactive compounds. The boronic acid functionality is known to interact with biological targets such as enzymes and receptors, suggesting that derivatives of this compound could be developed into therapeutic agents . For instance, its ability to form reversible covalent bonds with proteins may be exploited in designing inhibitors for specific enzymes involved in disease processes.

Targeting Cancer Cells

Research indicates that boron-containing compounds can enhance the efficacy of certain anticancer drugs by improving their delivery to tumor sites or by acting as radiosensitizers. The unique properties of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde may be leveraged in developing new cancer therapies that utilize boron neutron capture therapy (BNCT), a targeted radiation treatment .

Materials Science

Polymer Chemistry

The incorporation of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde into polymer matrices can lead to materials with enhanced properties such as improved thermal stability and mechanical strength. Its ability to participate in cross-linking reactions allows for the development of robust polymer networks suitable for coatings and adhesives .

Nanocomposites

The compound's reactivity can also be utilized in the fabrication of nanocomposites where it serves as a functionalizing agent for nanoparticles. This application is particularly relevant in creating materials with tailored electronic or optical properties for use in sensors and devices .

Case Studies

Mechanism of Action

The reactivity of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is largely governed by the presence of the boron-containing dioxaborolane ring and the aldehyde group. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in various chemical reactions. The aldehyde group can undergo nucleophilic addition reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronate Esters

Structural and Functional Group Variations

Ethyl (E/Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate

- Key Difference : Replaces the aldehyde group with an ethyl ester.

- Stereochemical Impact : The (Z)-isomer shows distinct reactivity in Suzuki-Miyaura couplings due to steric hindrance around the double bond. For example, (Z)-20 (66% yield, E/Z 6:94) is synthesized via isomerization of the (E)-isomer, highlighting configurational stability differences .

- Applications : Used in annulation reactions to synthesize coumarins, leveraging the ester’s electrophilicity .

Aromatic-Substituted Boronates

- Examples: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1) . 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS 214360-76-6) . 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 214360-60-8) .

- Electronic Effects: Aromatic substituents alter electron density at the boron center. For instance, the electron-rich aniline derivative enhances stability in acidic conditions, while the phenol group enables hydrogen bonding .

Aliphatic Boronate Esters

- Examples: tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate . 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (CAS 1191063-90-7) .

- Functional Group Impact: The propanoic acid derivative introduces acidity (pKa ~4-5), enabling aqueous-phase reactivity, unlike the hydrophobic acrylaldehyde .

Reactivity in Cross-Coupling Reactions

Physical and Analytical Data

*Calculated based on molecular formula C10H15BO3.

Biological Activity

(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is a compound that has garnered attention due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and potential therapeutic uses based on current research findings.

Chemical Structure and Properties

The molecular formula of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde is , with a molecular weight of 226.08 g/mol. The compound features a dioxaborolane moiety that contributes to its reactivity and interaction with biological systems.

Key Properties:

- CAS Number: 1009307-13-4

- InChI Key: ZXDDITJXZPTHFE-BQYQJAHWSA-N

- Toxicity: Harmful if swallowed or in contact with skin .

1. Pharmacological Effects

Research indicates that compounds similar to (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde exhibit various pharmacological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. For instance, dioxaborolane derivatives have shown effectiveness in inhibiting biofilm formation in dental applications .

- Anticancer Potential: Compounds containing boron have been investigated for their anticancer properties. Dioxaborolane derivatives may enhance the efficacy of chemotherapeutic agents by improving drug delivery mechanisms .

2. Toxicity Profile

The toxicity of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde has been assessed in various studies:

Case Study 1: Antimicrobial Efficacy

A study focused on the use of dioxaborolane compounds in dental materials demonstrated significant reduction in bacterial colonization when incorporated into orthodontic cements. The incorporation of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde could enhance the antibacterial properties of dental adhesives without compromising bond strength .

Case Study 2: Drug Delivery Systems

Research exploring the use of boron-containing compounds in drug delivery systems has shown promise. The unique properties of dioxaborolane derivatives facilitate targeted delivery of anticancer agents. This approach aims to minimize systemic toxicity while maximizing therapeutic efficacy against tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylaldehyde, and how can its stereochemical integrity be preserved during synthesis?

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling or condensation reactions involving boronate esters. A key step involves protecting the aldehyde group during boronate formation to prevent side reactions. For example, analogous acrylaldehyde derivatives are synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with α,β-unsaturated aldehydes under inert conditions .

- Methodological tip : Use anhydrous solvents (e.g., THF or DCM) and catalytic systems like Pd(PPh₃)₄ to minimize isomerization. Monitor reaction progress via TLC or HPLC to confirm stereochemical purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- 1H/13C NMR : The aldehyde proton appears as a singlet at ~9.8–10.0 ppm, while the vinylic protons show coupling (J ≈ 16 Hz) characteristic of the E-isomer. The dioxaborolane ring protons resonate as a singlet at ~1.3 ppm .

- IR spectroscopy : Confirm the aldehyde group via a strong C=O stretch at ~1700 cm⁻¹ and B-O stretches at 1350–1400 cm⁻¹ .

- X-ray crystallography : For unambiguous structural confirmation, use SHELX software for refinement, ensuring low R-factors (<5%) and accurate bond-length validation .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Store at 2–8°C in airtight containers under inert gas (Ar/N₂). Avoid moisture and prolonged exposure to light, as the boronate group is susceptible to hydrolysis and the aldehyde may oxidize .

Advanced Research Questions

Q. How can reaction yields be improved in cross-coupling reactions involving this compound, particularly when contradictory data arise from varying catalytic systems?

- Troubleshooting framework :

- Catalyst screening : Compare Pd(OAc)₂ with ligands like SPhos or XPhos. For electron-deficient substrates, PdCl₂(dppf) may enhance reactivity .

- Solvent optimization : Use mixed solvents (e.g., DMF/H₂O or THF/EtOH) to balance solubility and reaction kinetics.

- Data reconciliation : If yields vary, perform kinetic studies (e.g., via in situ IR or GC-MS) to identify rate-limiting steps. For example, reports a 27% yield in a related synthesis, attributed to competing side reactions; adding a radical scavenger (e.g., BHT) may suppress these .

Q. What strategies can mitigate hydrolysis of the dioxaborolane moiety during biological studies, and how can this stability be quantified?

- Stabilization methods :

- Use pro-drug formulations (e.g., ester-protected derivatives) that release the active compound under specific pH or enzymatic conditions .

- Incorporate steric hindrance near the boronate group via substituent engineering (e.g., methyl or aryl groups) .

- Quantitative analysis : Perform accelerated stability studies in PBS (pH 7.4) at 37°C, monitoring degradation via LC-MS. Calculate half-life (t₁/₂) using first-order kinetics .

Q. How can computational modeling guide the design of derivatives for targeted applications, such as boron neutron capture therapy (BNCT) or enzyme inhibition?

- In silico workflow :

- Docking studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., proteasomes for BNCT) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects on boronate reactivity .

- ADMET profiling : Predict pharmacokinetics using QikProp or SwissADME to prioritize low-toxicity candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.